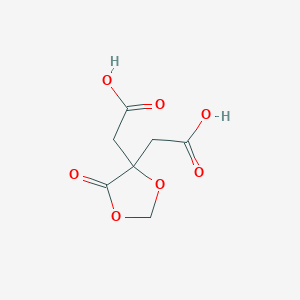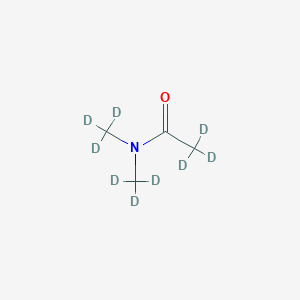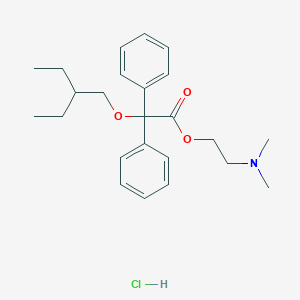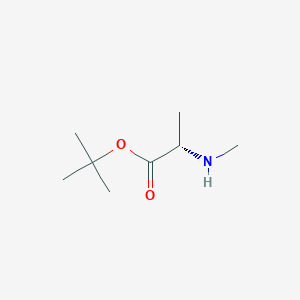![molecular formula C15H13ClO4 B047891 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-27-5](/img/structure/B47891.png)
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with aromatic diamines and chlorides to produce polyamides and derivatives. For instance, terephthaloylbis(3-methoxy-4-oxybenzoic) acid is prepared from vanillic acid and terephthaloyl chloride, which is then converted to dichloride for further polyamide synthesis (Goikhman et al., 1997). Similarly, 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxybenzohydrazide moiety are synthesized from 5-chloro-2-methoxybenzoate and different aromatic carboxylic acids (Prasanna Kumar et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds reveals regiospecific synthesis and unique crystallization properties. For example, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid shows regiospecific synthesis, with crystallography providing unambiguous structure determination (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Oxidative debenzylation of 4-methoxy-α-methylbenzyl esters introduces a new protecting group for carboxylic acids, showcasing the compound's susceptibility to specific chemical reactions (Yoo et al., 1990). The synthesis of N-alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives from 4-chloro-3,5-dinitrobenzoic acid highlights controlled physico-chemical properties based on structural modifications (Tudose et al., 2010).
Physical Properties Analysis
Co-crystal structures of 2,4-diamino-6-phenyl-1,3,5-triazine with 4-chlorobenzoic acid/4-methoxybenzoic acid elucidate the impact of hydrogen-bonded assembly on the compound's physical properties (Sangeetha et al., 2018).
Chemical Properties Analysis
The study of 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one reveals insights into its structural and spectroscopic properties, molecular dynamics, and interactions with proteins, demonstrating the complex chemical behavior of such compounds (Wu et al., 2022).
Aplicaciones Científicas De Investigación
Pharmacological Characteristics and Antioxidant Activity
- Vanillic Acid : A study highlighted the pharmacological characteristics of vanillic acid, an analog with similar structure, used across various sectors due to its antioxidant, anti-inflammatory, and neuroprotective properties. The potential of vanillic acid in treating diseases through its pharmacological impact on oxidative stress-induced neurodegeneration has been a subject of interest, suggesting a similar application scope for the compound (Ingole et al., 2021).
Environmental and Industrial Applications
- Parabens in Aquatic Environments : A review on parabens, which share a functional group with the compound, discussed their behavior and fate in aquatic environments. This review underlines the environmental impact of such compounds, suggesting a potential area of research for environmental safety and pollutant degradation (Haman et al., 2015).
Antioxidant Capacity and Analysis Methods
- Antioxidant Activity Analysis : The critical presentation of tests used to determine antioxidant activity provides insights into methodologies that could be applied to study the antioxidant properties of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid. Understanding these methods is crucial for exploring the compound's potential in pharmaceutical or food industry applications (Munteanu & Apetrei, 2021).
Potential Therapeutic Applications
- Gallic Acid and Anti-inflammatory Properties : Research on gallic acid, another structurally related compound, focuses on its pharmacological activities in inflammatory diseases, highlighting the importance of understanding molecular mechanisms for potential therapeutic applications. This suggests that studying the mechanisms of action for 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid could reveal similar therapeutic potentials (Bai et al., 2020).
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJEFJTAUFTJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358229 |
Source


|
| Record name | 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid | |
CAS RN |
113457-27-5 |
Source


|
| Record name | 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














